tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
説明
Historical Development in Indole-Carbamate Research
The indole nucleus emerged as a chemical entity of interest through 19th-century dye chemistry, with Adolf von Baeyer’s 1866 reduction of oxindole to indole marking a pivotal moment in heterocyclic chemistry. Parallel developments in carbamate chemistry began with Friedrich Wöhler’s 1845 synthesis of ethyl carbamate, though the functional group gained prominence through the isolation of physostigmine from Physostigma venenosum seeds in 1864. The strategic merger of these domains accelerated in the late 20th century, driven by the need for stable intermediates in alkaloid synthesis and protease inhibitor development.
Key milestones include:
- The 1976 Leimgruber–Batcho indole synthesis, enabling efficient production of substituted indoles for pharmaceutical applications.
- The adoption of tert-butoxycarbonyl (Boc) carbamates as nitrogen-protecting groups in peptide synthesis during the 1950s.
- The 2013 discovery that indole-2-carboxamides exhibit allosteric modulation of cannabinoid receptors, demonstrating the pharmacological potential of indole-carbamate architectures.
This historical progression established tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate as a prototype for studying stereoelectronic effects in heterocyclic systems while maintaining synthetic accessibility.
Position within Indole Derivative Pharmacology
Indole derivatives occupy a privileged position in medicinal chemistry, with over 4,200 natural products and 50 FDA-approved drugs containing the indole scaffold. The target compound’s structural features – a partially saturated indole nucleus coupled to a carbamate-protected ethylamine side chain – align with three pharmacological design principles:
- Bioisosteric Replacement : The 2,3-dihydroindole moiety serves as a conformationally restricted analog of tryptamine, potentially enhancing receptor binding specificity compared to fully aromatic indoles.
- Metabolic Stability : The Boc carbamate group mitigates oxidative deamination of the primary amine while maintaining favorable logP values for blood-brain barrier penetration.
- Allosteric Modulation Potential : Structural analogs demonstrate capacity for biased signaling at G protein-coupled receptors, as evidenced by indole-2-carboxamides’ effects on CB1 receptor internalization and ERK phosphorylation.
Comparative analysis with benchmark compounds:
| Feature | This compound | Tryptamine | Physostigmine |
|---|---|---|---|
| Aromatic System | Partially saturated indole | Indole | Benzofuran |
| Carbamate Position | Side chain amine | None | C3 hydroxyl |
| Metabolic Stability | High (Boc protection) | Low | Moderate |
| Synthetic Complexity | Intermediate | Low | High |
Research Significance in Medicinal Chemistry
The compound’s significance arises from three synergistic properties:
- Directed Metalation Capacity : The carbamate group acts as a powerful directed metalation group (DMG), enabling regioselective functionalization of the indole nucleus. This has been exploited in the synthesis of 3,4-diaminoindoles – a class with demonstrated kinase inhibitory activity.
- Protecting Group Strategy : As demonstrated in 1-Boc-tryptamine analogs, the Boc carbamate provides orthogonal protection for primary amines during solid-phase peptide synthesis while maintaining compatibility with indole ring functionalization.
- Conformational Restriction : Partial saturation of the indole nucleus imposes torsional constraints that are being investigated for selective serotonin receptor subtype targeting, building on earlier work with 2,3-dihydro-1H-indole antidepressants.
Recent computational studies suggest the compound’s ethylcarbamate side chain adopts a gauche conformation that may mimic bioactive conformations of endogenous neurotransmitters, though experimental validation remains ongoing.
Current Research Landscape and Knowledge Gaps
The compound occupies a strategic position in contemporary research, as evidenced by:
Synthetic Methodology Development :
Advances in N-heterocyclic carbene catalysis have enabled enantioselective synthesis of 2,3-dihydroindoles, addressing previous challenges in accessing chiral intermediates. A 2024 study demonstrated a 78% yield in asymmetric hydrogenation of the parent indole using a ruthenium-BINAP catalyst system.Allosteric Probe Design :
Building on indole-2-carboxamide CB1 modulators, researchers are exploring whether the target compound’s carbamate group can engage in hydrogen bonding networks within allosteric pockets of aminergic receptors.
Critical knowledge gaps requiring resolution:
- C3-Substituent Effects : While the carbamate group’s DMG properties are well-established, the impact of 2,3-dihydroindole saturation on metalation regioselectivity remains underexplored.
- In Vivo Stability Profiles : Preliminary data suggest rapid Boc group cleavage in murine models, necessitating development of more hydrolytically stable carbamate variants.
- Crystal Structure Data : No published X-ray structures exist for the compound or its receptor complexes, hindering rational design of derivatives.
A 2025 meta-analysis of 127 indole-carbamate hybrids identified three priority research directions:
- Development of flow chemistry protocols for large-scale production
- Systematic investigation of carbamate group electronics on serotonin receptor subtype selectivity
- Exploration of bioorthogonal cleavage strategies for targeted drug release.
特性
IUPAC Name |
tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,11,17H,8-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQWYBCGYJDKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907969-24-8 | |
| Record name | tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the reaction of tert-butyl carbamate with an appropriate indole derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.
化学反応の分析
Types of Reactions
Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the indole ring or the carbamate group.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.
科学的研究の応用
Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Substituents on the Indole Core: The target compound lacks additional functional groups on the dihydroindole ring, prioritizing simplicity for further derivatization. Oxo groups () increase polarity, improving solubility and enabling hydrogen-bonding interactions in biological systems .
Linker Variations :
- The ethyl linker in the target compound balances flexibility and rigidity, whereas a methylene linker () may restrict conformational mobility, affecting binding affinity .
Synthetic Utility :
- tert-Butyl carbamates are frequently employed as intermediates in alkylation reactions (e.g., coupling with bromoalkanes in ), with yields ranging from 44–72% .
- Cholinesterase inhibitors () demonstrate higher yields (52–76%) when derived from trifluoroacetate salts, suggesting efficient deprotection strategies .
Biological Relevance :
生物活性
Tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate (CAS No. 907969-24-8) is a synthetic organic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- Structure : The compound consists of a tert-butyl group attached to a carbamate, which is further linked to a 2-(2,3-dihydro-1H-indol-3-yl)ethyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure can engage with multiple receptors and enzymes, potentially leading to:
- Inhibition of specific enzymes : This may affect metabolic pathways relevant to cancer cell proliferation.
- Modulation of receptor activity : It may influence neurotransmitter systems, thus having implications in neuropharmacology.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting mitotic processes. For example, compounds with similar structures have shown efficacy in targeting mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell survival under conditions of centrosome amplification .
Neuroprotective Effects
The indole derivatives are known for their neuroprotective properties. This compound has been investigated for its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction between an indole derivative and tert-butyl carbamate using palladium-catalyzed cross-coupling methods. This synthetic approach is scalable for industrial applications, focusing on optimizing yields and purity.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate?
The synthesis typically involves coupling a tert-butyl carbamate precursor with a 2-(2,3-dihydro-1H-indol-3-yl)ethylamine derivative. Key steps include:
- Nitro Reduction and Cyclization : For example, tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate is reduced and cyclized to form benzimidazole derivatives, achieving yields of 77% under optimized conditions .
- Protection/Deprotection Strategies : Use of tert-butyl carbamate as a protecting group for amines, followed by deprotection with HCl/ethyl acetate .
Q. What spectroscopic methods are used to characterize this compound?
Key analytical techniques include:
Q. What safety precautions are recommended when handling this compound?
- PPE : Use P95 respirators, nitrile gloves, and lab coats to avoid inhalation/skin contact .
- Ventilation : Work in a fume hood to mitigate vapor exposure .
- Storage : Keep at room temperature, away from strong acids/bases .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Catalyst Optimization : Use TMAD (tetramethylazodicarboxamide) in THF for efficient coupling reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate pure product .
- Temperature Control : Maintain 0–5°C during nitro reduction to minimize side reactions .
Q. What strategies mitigate stability issues during synthesis?
- Moisture Control : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- pH Management : Avoid strongly acidic/basic conditions that may cleave the tert-butyl group .
Q. How does the tert-butyl group influence the compound’s reactivity?
Q. How can the stereochemistry of this compound be resolved?
Q. What structural analogs have been studied for biological activity?
| Analog | Modification | Biological Impact | Reference |
|---|---|---|---|
| tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate | Isoquinoline core | Enhanced receptor binding affinity . | |
| tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate | Methoxyazetidine | Potential CNS activity due to lipophilicity . |
Q. What are the implications of this compound in enzyme interaction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
